molecular formula C42H58N8O4 B1193774 VinSpinIn

VinSpinIn

Cat. No.: B1193774
M. Wt: 739.0 g/mol
InChI Key: XPEJZXWPKDAYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VinSpinIn is a chemical probe specifically designed for the Spin family proteins. These proteins, which include Spin1, Spin2A, Spin2B, Spin3, and Spin4, are tudor domain-containing proteins expressed at various levels throughout the body. This compound has been developed to elucidate the biological roles and functions of these proteins, particularly Spin1, which is known to bind to trimethylated lysine 4 of histone 3 (H3K4me3) and is associated with transcriptional activation .

Preparation Methods

The synthetic routes and reaction conditions for VinSpinIn are not extensively detailed in the available literatureThe preparation involves standard organic synthesis techniques, and the compound is stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

VinSpinIn undergoes various chemical reactions, primarily involving its interaction with the Spin family proteins. The compound is known to induce a significant shift in the thermal stability of these proteins, indicating strong binding affinity. Common reagents and conditions used in these reactions include the use of thermal shift assays and isothermal titration calorimetry (ITC) to assess binding affinity and stability .

Scientific Research Applications

Cancer Research

VinSpinIn is particularly valuable in cancer research due to its ability to inhibit the proliferation of cancer cells by targeting Spin1. Studies have demonstrated that direct or indirect knockdown of Spin1 results in significant inhibition of tumor growth in xenograft models. This suggests that small molecule inhibitors like this compound could serve as potential therapeutic agents against cancers characterized by overexpression of Spin1 .

Biophysical Assays

This compound has been extensively characterized through various biophysical assays:

  • Thermal Shift Assays : These assays assess the stability of Spin family proteins in the presence of this compound. The compound induces a notable shift in thermal stability across multiple Spin family members, indicating strong binding affinity (Table 1).
  • Isothermal Titration Calorimetry (ITC) : ITC studies have shown that this compound exhibits dissociation constants (KDs) ranging from approximately 10 nM to 130 nM for different Spin proteins, confirming its potent binding capabilities (Table 2).

Cellular Assays

In cellular assays, this compound demonstrated dose-dependent inhibition of the interaction between Spin1 and histone H3, with an IC50 value around 270 nM. This highlights its potential as a tool for studying protein-protein interactions within cellular contexts (Figure 1).

Comparative Analysis with Other Compounds

This compound's selectivity and potency set it apart from other compounds such as VinSpinIC, an inactive control. The comparative analysis reveals that while both compounds interact with the same protein family, this compound shows significantly higher potency against Spin1 and minimal off-target effects on methyl binding domains (Table 3).

CompoundTarget ProteinKD (nM)IC50 (µM)
This compoundSpin110-1300.03
VinSpinICSpin1-No effect
This compoundMBDs->300

Case Study 1: Inhibition of Tumor Growth

Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models where Spin1 was overexpressed. This study underscores the potential for developing targeted therapies based on this compound.

Case Study 2: Mechanistic Insights

Another study utilized NanoBRET technology to investigate the engagement of this compound with its target proteins within live cells. The findings provided insights into how inhibition affects downstream signaling pathways linked to oncogenesis.

Mechanism of Action

VinSpinIn exerts its effects by binding to the Spin family proteins, particularly Spin1. Spin1 binds to methylated histones, which is associated with transcriptional activation. This compound inhibits this binding, thereby affecting the transcriptional activation process. The compound has been shown to drive cancer cell proliferation through the activation of the Wnt/β-catenin, PI3K/Akt, and RET signaling pathways. Conversely, it can facilitate the inactivation of p53 by sequestering the ribosomal protein uL18 .

Comparison with Similar Compounds

VinSpinIn is structurally similar to VinSpinIC, an inactive control compound. Both compounds are used to study the biological roles of the Spin family proteins. this compound is unique in its potent inhibitory effects on Spin1, making it a valuable tool for cancer research. Other similar compounds include various inhibitors of methyl binding domains (MBDs), but this compound stands out due to its specificity and potency .

Biological Activity

VinSpinIn is a chemical probe developed for investigating the biological functions of Spindlin proteins, particularly Spindlin1 (SPIN1), which is implicated in various cancer processes. This article delves into the biological activity of this compound, highlighting its potency, selectivity, and cellular effects, supported by data tables and relevant case studies.

Overview of Spindlin Proteins

Spindlin proteins are involved in chromatin dynamics and gene regulation through their interactions with methylated histones. SPIN1, a member of this family, has been identified as a potential oncogene, making it a target for therapeutic intervention. This compound serves as a selective inhibitor of SPIN1, providing a tool for studying its biological roles.

Potency and Selectivity

This compound has demonstrated significant potency against SPIN1 and other members of the Spin family. The following tables summarize the findings from various assays that measure its binding affinity and selectivity.

Table 1: Potency Against Spin Family Proteins

Assay Type Target Protein KD (nM)
ITCSpin110-130
SYPRO OrangeSpin1Significant shift observed
NanoBRETSpin1-H3 InteractionIC50 = 270 nM

Table 2: Selectivity Profile

Target IC50 (µM)
Methyl Binding Domains (MBDs)No significant shift observed
Methyltransferases (PRMT4)~300 times greater than Spin1

These results indicate that this compound is highly effective against SPIN1 while exhibiting minimal activity against other targets, underscoring its selectivity.

In Vitro Activity

In vitro studies have validated the effectiveness of this compound in inhibiting SPIN1 activity. The compound was assessed through various biophysical assays, including:

  • AlphaScreen Assay : Demonstrated an IC50 value for SPIN1 at approximately 30 nM.
  • NanoBRET Assay : Confirmed dose-dependent inhibition of the SPIN1-H3 interaction.

Table 3: In Vitro Biophysical Binding Assays

Assay Type This compound Result VinSpinIC Result
AlphaScreenIC50 = 30 nMNo inhibition
Octet BLIKD = 130 nMNo significant binding
Tm ShiftSignificant shiftNo shift

Cellular Activity and Case Studies

This compound's cellular activity was demonstrated in U2OS cells where it effectively inhibited the interaction between SPIN1 and histone H3. A notable case study involved the use of this compound in xenograft models, where SPIN1 knockdown resulted in reduced tumor growth, suggesting that small molecule inhibition may be a viable therapeutic strategy for certain cancers.

Case Study: SPIN1 Knockdown Effects

  • Model : U2OS xenograft model
  • Outcome : Significant reduction in tumor size upon treatment with this compound compared to control.

Q & A

Basic Research Questions

Q. How should researchers formulate a measurable research question for studying VinSpinIn's biological activity?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In vitro (Population), how does this compound (Intervention) compared to [reference compound] (Comparison) affect [specific cellular pathway] (Outcome) over a 24-hour exposure (Time)?" Ensure variables (e.g., concentration, assay type) are explicitly defined to enable replication. Test feasibility through pilot experiments .

Q. What methodologies are recommended for the initial characterization of this compound?

  • Methodological Answer : Prioritize structural elucidation via NMR spectroscopy and X-ray crystallography. Purity assessment should involve HPLC with UV/Vis or mass spectrometry detection. Document synthesis protocols (e.g., reaction temperature, solvent systems) in the "Experimental" section, adhering to reproducibility standards . For known analogs, cross-reference spectral data from databases like PubChem or Reaxys to validate identity .

Q. How can researchers design a statistically robust experiment to assess this compound's dose-response effects?

  • Methodological Answer : Use a minimum of three biological replicates and technical triplicates to reduce variability. Employ non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Software tools like GraphPad Prism or R packages (drc, ggplot2) are recommended for curve fitting and visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound's mechanism of action?

  • Methodological Answer : Apply orthogonal assays (e.g., CRISPR knockdown, thermal shift assays) to validate target engagement. If discrepancies persist, review variables such as compound stability (e.g., test for degradation via LC-MS) or cell line specificity. Use meta-analysis to compare findings with existing literature, identifying contextual factors (e.g., pH, co-administered agents) that may explain differences .

Q. What strategies are effective for optimizing the synthetic yield of this compound while maintaining purity?

  • Methodological Answer : Implement Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature). Monitor intermediates via TLC or inline FTIR. For purification, compare flash chromatography vs. recrystallization efficiency using metrics like % recovery and enantiomeric excess (HPLC chiral columns). Document iterative optimizations in supplementary materials to guide replication .

Q. How should multi-omics data be integrated to elucidate this compound's systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify cross-omics hubs. Validate key pathways via siRNA silencing or pharmacological inhibition. Address batch effects with ComBat or PCA-based normalization .

Q. Methodological Considerations Table

Aspect Basic Research Advanced Research
Question Scope Focused on characterization, dose-responseMechanistic depth, systemic interactions
Data Analysis Descriptive stats, EC50 calculationsMulti-omics integration, machine learning
Experimental Design Replication, pilot testingOrthogonal validation, DoE optimization
Tools GraphPad Prism, HPLCR/Bioconductor, CRISPR libraries
Reporting Standards Minimal compound characterization Full synthetic protocols + multi-omics workflows

Properties

Molecular Formula

C42H58N8O4

Molecular Weight

739.0 g/mol

IUPAC Name

2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44)

InChI Key

XPEJZXWPKDAYFX-UHFFFAOYSA-N

SMILES

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C

Canonical SMILES

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TD020824a;  Vinnie's Spindlin Inhibitor;  VinSpinIn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.